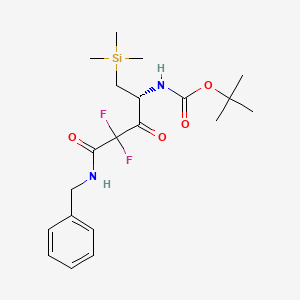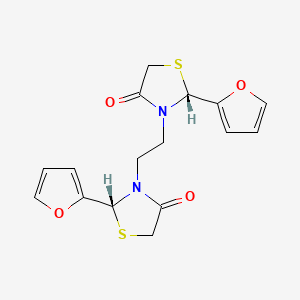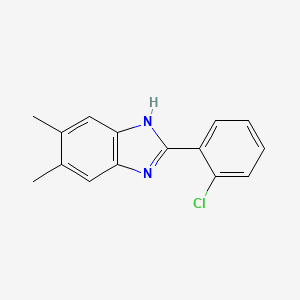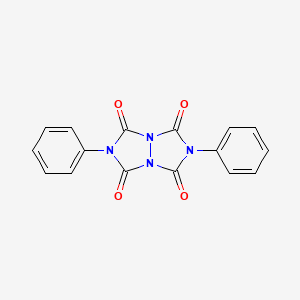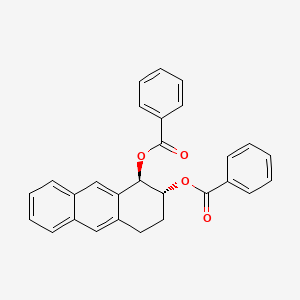
1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- is a chemical compound with the molecular formula C14H14O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
The synthesis of 1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- typically involves the reduction of anthracene derivatives. One common method includes the catalytic hydrogenation of anthracene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often involve elevated temperatures and pressures to ensure complete reduction. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of anthraquinone derivatives.
Reduction: Further reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- can be compared with similar compounds such as:
1,2,3,4-Tetrahydro-1,2-naphthalenediol: This compound has a similar structure but differs in the aromatic ring system, leading to different chemical and biological properties.
1,2,3,4-Tetrahydro-1,2-phenanthrenediol: Another structurally related compound with distinct properties due to the phenanthrene core. The uniqueness of 1,2,3,4-Tetrahydro-1,2-anthracenediol dibenzoate, trans- lies in its specific structural arrangement and the resulting chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
60967-91-1 |
|---|---|
Molekularformel |
C28H22O4 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
[(1R,2R)-1-benzoyloxy-1,2,3,4-tetrahydroanthracen-2-yl] benzoate |
InChI |
InChI=1S/C28H22O4/c29-27(19-9-3-1-4-10-19)31-25-16-15-23-17-21-13-7-8-14-22(21)18-24(23)26(25)32-28(30)20-11-5-2-6-12-20/h1-14,17-18,25-26H,15-16H2/t25-,26-/m1/s1 |
InChI-Schlüssel |
LFLNOUPTOOHTMK-CLJLJLNGSA-N |
Isomerische SMILES |
C1CC2=CC3=CC=CC=C3C=C2[C@H]([C@@H]1OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1CC2=CC3=CC=CC=C3C=C2C(C1OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805113.png)
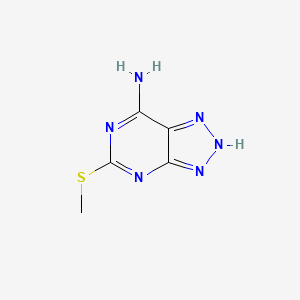

![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805126.png)


